

Ftivazide: A Technical Deep Dive into its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Ftivazide	
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Executive Summary

Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the mid-20th century focused on combating Mycobacterium tuberculosis. As a derivative of the frontline drug isoniazid, **Ftivazide**'s development represents a significant chapter in the history of chemotherapeutics, particularly within the context of the Soviet Union's public health initiatives. This technical guide provides an in-depth exploration of the discovery and synthesis of **Ftivazide**, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and synthetic pathway.

Historical Context and Discovery

The discovery of **Ftivazide** is intrinsically linked to the groundbreaking success of isoniazid in the early 1950s. Isoniazid, first synthesized in 1912, was rediscovered as a potent antituberculosis drug in 1952. This spurred a wave of research into related hydrazide compounds to identify derivatives with improved efficacy, reduced toxicity, or different pharmacokinetic profiles.

While the exact timeline and individual researchers behind the initial discovery of **Ftivazide** (also known as Phthivazid) are not extensively documented in widely available international literature, it is established that the compound was developed and utilized as an antituberculosis drug in the Soviet Union. Research in the USSR focused on modifying the



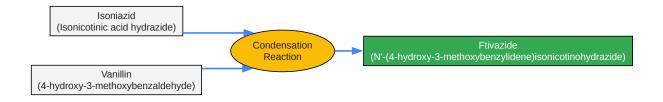
isoniazid structure to enhance its therapeutic index. The condensation of isoniazid with vanillin yielded **Ftivazide**, a compound that demonstrated significant anti-mycobacterial activity.

Chemical Synthesis

The synthesis of **Ftivazide** is a classical example of a condensation reaction, specifically the formation of a hydrazone from a hydrazide and an aldehyde. The reaction involves the nucleophilic attack of the terminal nitrogen of isoniazid on the carbonyl carbon of vanillin, followed by the elimination of a water molecule.

Synthesis Pathway

The logical workflow for the synthesis of **Ftivazide** is outlined below:



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Figure 1: Synthetic workflow for Ftivazide.

Experimental Protocol: Synthesis of N'-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide (Ftivazide)

This protocol is based on established laboratory procedures for the synthesis of hydrazones.

Materials:

- Isonicotinic acid hydrazide (Isoniazid)
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Absolute Ethanol



Procedure:

- In a round-bottom flask, combine equimolar quantities of isonicotinic acid hydrazide and vanillin.[1]
- · Add a sufficient volume of absolute ethanol to dissolve the reactants completely.
- Heat the mixture to reflux and maintain for a period of 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Upon cooling, the **Ftivazide** product will precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
- Dry the purified product. The crude product can be further purified by recrystallization from a 70% v/v ethanol solution to afford colorless prismatic crystals.

Yield:

The reported yield for this synthesis is approximately 82%.

Quantitative Data: Synthesis and Characterization

Parameter	Value	Reference
Molecular Formula	C14H13N3O3	
Molecular Weight	271.27 g/mol	-
Yield	82%	-
Appearance	Colorless prismatic crystals	-

Spectroscopic Data:



- IR (KBr disk, cm⁻¹): 3356 (OH), 3324 (NH), 2969 (C—H), 1590 (Ar—C=C), 1265 (-OCH₃)
- ¹H NMR (400 MHz, DMSO-d₆): 11.85 (s, 1H), 9.58 (s, 1H), 8.75 (s, 2H), 8.32 (s, 1H), 7.79 (d, 2H), 7.30 (d, 1H), 7.10 (dd, 1H), 6.83 (d, 1H), 3.81 (s, 3H)
- LC-MS m/z: 272.15 (M + H)+

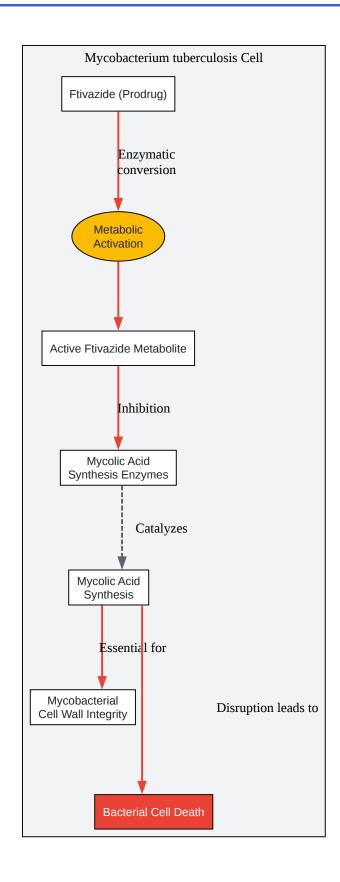
Mechanism of Action

Ftivazide, similar to its parent compound isoniazid, is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the robust and complex cell wall of Mycobacterium tuberculosis.

Signaling Pathway of Ftivazide Action

The following diagram illustrates the proposed mechanism of action for **Ftivazide**:





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Figure 2: Proposed mechanism of action for Ftivazide.



Once **Ftivazide** enters the mycobacterial cell, it is believed to be enzymatically converted into its active form. This active metabolite then targets and inhibits key enzymes involved in the fatty acid synthesis pathway responsible for the production of mycolic acids. The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to increased permeability and ultimately, bacterial cell death.

Anti-Tuberculosis Activity

Ftivazide has demonstrated in vitro activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. While extensive comparative data is not readily available in all literature, the following table summarizes representative MIC values for isoniazid against susceptible strains for context. Further research is needed to compile a comprehensive table of **Ftivazide**'s MIC values against a wide range of susceptible and resistant M. tuberculosis strains.

Quantitative Data: In Vitro Anti-Tuberculosis Activity

(Isoniazid for Reference)

Compound	M. tuberculosis Strain	MIC (μg/mL)	Reference
Isoniazid	H37Rv (susceptible)	0.02 - 0.04	

Note: This table provides reference MIC values for the parent drug, isoniazid. Specific and comprehensive MIC data for **Ftivazide** against various strains is a subject for ongoing literature consolidation.

Conclusion

Ftivazide stands as a testament to the era of chemical modification of existing antibiotics to generate novel therapeutic agents. Its synthesis from readily available precursors, isoniazid and vanillin, is a straightforward and efficient process. The mechanism of action, centered on the inhibition of the essential mycolic acid synthesis pathway, underscores its targeted efficacy against Mycobacterium tuberculosis. While its historical discovery and development within the Soviet Union's scientific community are not as widely documented as other anti-tuberculosis drugs, its role in the therapeutic arsenal of its time is noteworthy. Further research to fully elucidate its clinical efficacy spectrum and to obtain comprehensive quantitative data on its



activity against contemporary drug-resistant strains of M. tuberculosis would be of significant value to the drug development community.

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References

- 1. What is Ftivazide used for? [synapse.patsnap.com]
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